![molecular formula C20H25N3O2S B5631987 1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone
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Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a piperidine ring, and a thiophene ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is an organic compound with the molecular formula (CH2)5NH .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings are both five-membered, but the imidazole ring contains two nitrogen atoms while the piperidine ring contains one . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom.Mechanism of Action
Future Directions
Compounds containing imidazole and piperidine rings are of interest in the field of drug discovery due to their broad range of chemical and biological properties . Therefore, future research could potentially focus on exploring the biological activity of this compound and its potential uses in medicine.
properties
IUPAC Name |
1-[5-[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(24)17-7-8-18(26-17)20(25)23-10-3-6-16(13-23)19-21-9-11-22(19)12-15-4-2-5-15/h7-9,11,15-16H,2-6,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUTMNWHNRSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone |
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